molecular formula C12H15NO5S B2466134 (3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 1174906-29-6

(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B2466134
CAS No.: 1174906-29-6
M. Wt: 285.31
InChI Key: DZTOATZZIWMDBM-DHZHZOJOSA-N
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Description

(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.31. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Behavior and Structural Insights

The compound exhibits interesting tautomeric behavior, primarily existing as a keto-enamine tautomer in solid state, which has been evidenced through structural analyses. The unique resonance within the molecule, indicated by bond averaging between single and double bonds, suggests a planar structure, and the molecule demonstrates strong intramolecular hydrogen bonding (Xiao et al., 1993). This structural characteristic could have implications in molecular recognition and binding in various biological or synthetic applications.

Intramolecular Hydrogen Bonding and Molecular Structures

Further studies have delved into the intramolecular hydrogen bonding and molecular structures, revealing strong N–H⋯O intramolecular hydrogen bonds in macrocyclic ligands related to the compound. This attribute is essential in stabilizing the molecular structure and could be significant in the design of new pharmaceuticals or materials (Cindrić et al., 2005).

Synthesis and Characterization for Application in Coordination Chemistry

The synthesis and characterization of derivatives and complexes of this compound have been extensively studied, particularly focusing on its coordination chemistry. For instance, molybdenum(V) complexes involving this compound have been synthesized and analyzed through NMR and crystallographic studies. Such complexes hold potential in catalysis and as materials for electronic devices (Novak et al., 2004).

Potential in Antiallergic Applications

The compound and its derivatives have been explored for potential antiallergic applications. Compounds synthesized through the condensation of related structures showed potent antiallergic activity, indicating potential use in developing new therapeutic agents for allergies (Snader et al., 1979).

Applications in Photosystem II Inhibition

Derivatives of the compound have been found to be potent inhibitors of photosynthetic electron transport, indicating potential applications in studying photosynthesis mechanisms or developing herbicides (Yoneyama et al., 1990).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac myocytes.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Properties

IUPAC Name

3-[N-(1,1-dioxothiolan-3-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-7-5-10(14)11(12(15)18-7)8(2)13-9-3-4-19(16,17)6-9/h5,9,14H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTNHAIENAXPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NC2CCS(=O)(=O)C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.